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Compound of Interest

Compound Name: 5-Fluoro-2-iodoaniline

Cat. No.: B1304776 Get Quote

An In-depth Technical Guide to 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

reactivity, and handling of 5-Fluoro-2-iodoaniline, a key building block in modern synthetic

chemistry. Its trifunctional nature, possessing amino, iodo, and fluoro groups, makes it a

versatile precursor for the synthesis of complex pharmaceutical intermediates and novel

organic materials.

Chemical Structure and Identifiers
5-Fluoro-2-iodoaniline is a disubstituted aniline with the IUPAC name 5-Fluoro-2-

iodobenzenamine. The fluorine atom at the 5-position and the iodine atom at the 2-position

relative to the amino group provide distinct reactive sites for sequential, regioselective

functionalization.

Caption: 2D Structure of 5-Fluoro-2-iodoaniline

Physicochemical and Spectroscopic Properties
The key physicochemical and identifying properties of 5-Fluoro-2-iodoaniline are summarized

in the table below. This data is essential for reaction planning, purification, and analytical

characterization.
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Table 1: Physicochemical Properties
Property Value Reference

CAS Number 255724-71-1 [1]

Molecular Formula C₆H₅FIN [1]

Molecular Weight 237.01 g/mol [1]

Appearance Solid

Melting Point 41-45 °C [1]

Boiling Point 258.2 ± 25.0 °C (Predicted) [1]

Density 2.008 ± 0.06 g/cm³ [1]

pKa 1.52 ± 0.10 (Predicted) [1]

XLogP3 2.59 [1]

SMILES Nc1cc(F)ccc1I

InChI Key
UCPDOOZBROQHME-

UHFFFAOYSA-N
[1]

Table 2: Spectroscopic Data
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Technique Solvent Key Signals Reference

¹H NMR CDCl₃, 400 MHz

δ (ppm): 7.54 (t, J=7.6

Hz, 1H), 6.47 (d,

J=10.8 Hz, 1H), 6.27

(t, J=8.8 Hz, 1H), 4.19

(s, 2H, NH₂)

[2]

¹³C NMR CDCl₃, 100 MHz

δ (ppm): 164.1 (d,

J=243.0 Hz), 148.2 (d,

J=6.0 Hz), 139.8 (d,

J=10.0 Hz), 107.3 (d,

J=22.0 Hz), 101.7 (d,

J=25.0 Hz), 77.1 (d,

J=3.0 Hz)

[2]

¹⁹F NMR CDCl₃, 376 MHz δ (ppm): -113.4 (s, 1F) [2]

HRMS (ESI) N/A

m/z: 237.9528 [M+H]⁺

(Calculated),

237.9519 (Found)

[2]

Reactivity and Synthetic Applications
5-Fluoro-2-iodoaniline is a valuable substrate for transition-metal-catalyzed cross-coupling

reactions. The carbon-iodine bond is the most reactive site for oxidative addition to low-valent

metal catalysts (e.g., Palladium(0)), making it ideal for Suzuki-Miyaura, Buchwald-Hartwig,

Sonogashira, and other coupling reactions. The amino group can be used as a directing group

or can be functionalized post-coupling. The fluorine atom enhances the metabolic stability of

derivative compounds and can modulate their electronic properties.

5-Fluoro-2-iodoaniline
(Ar-I)

Coupled Product
(e.g., Ar-R, Ar-NR₂)

Pd Catalyst, Base
Solvent, Heat

Coupling Partner
(e.g., R-B(OH)₂, R₂NH)
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Caption: General Cross-Coupling Reaction Scheme

Experimental Protocols
While no direct biological signaling pathways are associated with this synthetic intermediate, it

is a precursor to molecules that may interact with such pathways. Below are representative

experimental protocols for the synthesis and subsequent reaction of 5-Fluoro-2-iodoaniline.

Synthesis via Decarboxylative Iodination
This protocol is adapted from a reported synthesis of 2-iodoanilines.[2]

Methodology:

Reaction Setup: To a suitable reaction vessel, add 2-amino-4-fluorobenzoic acid (1.0 mmol),

Iodine (I₂) (0.5 mmol), and Potassium Iodide (KI) (0.6 mmol).

Solvent Addition: Add acetonitrile (CH₃CN) (10 mL).

Reaction Conditions: Seal the vessel and heat to the appropriate temperature (e.g., 100-120

°C) with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution

of sodium thiosulfate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Fluoro-
2-iodoaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1304776?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304776?utm_src=pdf-body
https://www.rsc.org/suppdata/d1/qo/d1qo00461a/d1qo00461a1.pdf
https://www.benchchem.com/product/b1304776?utm_src=pdf-body
https://www.benchchem.com/product/b1304776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Combine Reactants
(Anthranilic Acid, I₂, KI)

2. Heat in Solvent
(CH₃CN, 12-24h)

3. Quench & Extract
(Na₂S₂O₃, EtOAc)

4. Column Chromatography

Final Product

Click to download full resolution via product page

Caption: Synthesis Workflow Diagram

Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of 5-Fluoro-2-iodoaniline with an arylboronic acid.[3][4]

Methodology:

Reaction Setup: In an inert atmosphere (e.g., a glovebox or under Argon), add 5-Fluoro-2-
iodoaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable palladium

precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) to

a reaction vessel.

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and

water (e.g., 4:1 v/v).
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Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous

stirring. Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water.

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude product by flash column

chromatography to yield the desired 2-aryl-5-fluoroaniline derivative.

Safety and Handling
5-Fluoro-2-iodoaniline is classified as acutely toxic if swallowed. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at

all times. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Safety Information
Category Information Reference

Pictogram GHS06 (Skull and crossbones)

Signal Word Danger

Hazard Statement H301: Toxic if swallowed

Precautionary Statement

P301 + P310: IF

SWALLOWED: Immediately

call a POISON CENTER or

doctor/physician.

Hazard Class Acute Toxicity 3 (Oral)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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